molecular formula C9H9BrO2 B165331 (R)-2-((4-Bromophenoxy)methyl)oxirane CAS No. 129098-56-2

(R)-2-((4-Bromophenoxy)methyl)oxirane

Cat. No.: B165331
CAS No.: 129098-56-2
M. Wt: 229.07 g/mol
InChI Key: YKUYKENINQNULY-VIFPVBQESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Bromophenoxy)methyl)oxirane typically involves the reaction of ®-glycidol with 4-bromophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group in glycidol by the bromophenoxy group. The reaction is usually conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-2-((4-Bromophenoxy)methyl)oxirane can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

®-2-((4-Bromophenoxy)methyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of azides, thiocyanates, or other substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, ®-2-((4-Bromophenoxy)methyl)oxirane is used as a building block for the synthesis of more complex molecules. Its epoxide ring is highly reactive, making it a valuable intermediate in the formation of various functional groups.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases, enzymes that catalyze the hydrolysis of epoxides to diols.

Medicine

In medicinal chemistry, ®-2-((4-Bromophenoxy)methyl)oxirane is investigated for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with various nucleophiles makes it suitable for creating cross-linked polymer networks.

Mechanism of Action

The mechanism of action of ®-2-((4-Bromophenoxy)methyl)oxirane involves its interaction with nucleophiles. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of new bonds. The bromophenoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((4-Chlorophenoxy)methyl)oxirane: Similar structure but with a chlorine atom instead of bromine.

    ®-2-((4-Fluorophenoxy)methyl)oxirane: Similar structure but with a fluorine atom instead of bromine.

    ®-2-((4-Methylphenoxy)methyl)oxirane: Similar structure but with a methyl group instead of bromine.

Uniqueness

®-2-((4-Bromophenoxy)methyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets.

Properties

IUPAC Name

(2R)-2-[(4-bromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUYKENINQNULY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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